BenchChemオンラインストアへようこそ!

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide

Scaffold-based differentiation Physicochemical profiling Thiazole analog comparison

This compound incorporates a fused 5,6-dihydro-4H-cyclopenta[d]thiazole bicycle—a non‑planar, partially saturated ring system. This scaffold alters electron density on the endocyclic nitrogen and the spatial orientation of the amide pharmacophore compared with planar 4‑aryl‑thiazole counterparts. The phenylsulfonyl acetyl side chain provides a distinctive hydrogen‑bond acceptor topology (two S=O acceptors) that cannot be replicated by simple acetyl or benzamide analogs. A moderately lipophilic (XLogP3‑AA=2.7), topologically complex (Fsp³=0.29) scaffold with TPSA 113 Ų supports CNS multiparameter scoring. The compound is a versatile intermediate for diversification at the amide nitrogen or the phenylsulfonyl moiety. The cyclopenta[d]thiazole template is underrepresented in commercial libraries, offering medicinal chemistry teams an opportunity to generate proprietary lead series in underexploited chemical space.

Molecular Formula C14H14N2O3S2
Molecular Weight 322.4
CAS No. 895458-75-0
Cat. No. B2380838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide
CAS895458-75-0
Molecular FormulaC14H14N2O3S2
Molecular Weight322.4
Structural Identifiers
SMILESC1CC2=C(C1)SC(=N2)NC(=O)CS(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C14H14N2O3S2/c17-13(9-21(18,19)10-5-2-1-3-6-10)16-14-15-11-7-4-8-12(11)20-14/h1-3,5-6H,4,7-9H2,(H,15,16,17)
InChIKeyAOAOKKNITHSDQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5,6-Dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide (CAS 895458-75-0): Procurement-Relevant Structural and Pharmacophore Baseline


N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide (CAS 895458-75-0; molecular formula C14H14N2O3S2, MW 322.4 g/mol) is a synthetic small molecule that incorporates a fused cyclopenta[d]thiazole bicycle linked via an amide bridge to a phenylsulfonyl acetyl moiety [1]. The 5,6-dihydro-4H-cyclopenta[d]thiazole scaffold distinguishes it from the more common 4-aryl-thiazole or benzothiazole cores found in many commercially available sulfonamide–acetamide screening compounds. Computed physicochemical properties include an XLogP3-AA of 2.7, a topological polar surface area (TPSA) of 113 Ų, 1 hydrogen bond donor, 5 hydrogen bond acceptors, and 4 rotatable bonds [1]. These features place the compound in a favorable property space for cell permeability and central nervous system (CNS) multiparameter scoring, though no direct biological target engagement data have been reported. The compound is supplied at ≥95% purity (HPLC) by multiple research-chemical vendors [1].

Why N-(5,6-Dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide Cannot Be Interchanged with Generic Thiazole Acetamides


Generic substitution of N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide by structurally similar 2-aminothiazole acetamides is not supported by available evidence. The cyclopenta[d]thiazole core introduces a non‑planar, partially saturated ring system that alters ring‑strain, electron density on the endocyclic nitrogen, and the spatial orientation of the amide pharmacophore compared to planar 4‑aryl‑thiazole counterparts such as N‑[4‑(4‑chlorophenyl)‑2‑thiazolyl]‑2‑(phenylsulfonyl)acetamide (CAS 338966‑01‑1) [1]. Even within the cyclopenta[d]thiazole series, the phenylsulfonyl acetyl side chain provides distinct hydrogen‑bond acceptor topology (two S=O acceptors) and lipophilic surface area that cannot be replicated by simple acetyl or benzamide analogs such as N‑(6‑oxo‑5,6‑dihydro‑4H‑cyclopenta[d]thiazol‑2‑yl)acetamide (CAS 883195‑36‑6) [2]. Where SAR data are absent—as is the case for this compound—these structural differences become the only reliable basis for procurement decisions: a screening hit or lead series anchored to the cyclopenta[d]thiazole‑phenylsulfonyl acetamide scaffold cannot be assumed to be reproduced by a 4‑aryl‑thiazole or benzothiazole congener.

N-(5,6-Dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide: Quantitative Differentiation Evidence Against Closest Analogs


Cyclopenta[d]thiazole vs. 4-Aryl-thiazole Core: Computed Lipophilicity and Topological Polarity Differences

Replacing the 4-aryl substituent of a standard thiazole with a fused cyclopentane ring (as in the target compound) increases molecular shape complexity while maintaining a similar hydrogen‑bonding capacity. Direct comparison of computed properties shows that N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide [1] has an XLogP3‑AA of 2.7 and a TPSA of 113 Ų, whereas the 4‑(4‑chlorophenyl)‑thiazole analog N‑[4‑(4‑chlorophenyl)‑2‑thiazolyl]‑2‑(phenylsulfonyl)acetamide (CAS 338966‑01‑1) [2] has an XLogP3‑AA of 3.1 and a TPSA of 103 Ų. The moderate XLogP3‑AA and higher TPSA of the target compound may translate to more favorable CNS multiparameter scores, suggesting distinct permeability and solubility profiles that are relevant when selecting screening compounds for blood–brain barrier penetrant chemical space.

Scaffold-based differentiation Physicochemical profiling Thiazole analog comparison

Phenylsulfonyl Acetyl vs. Simple Acetyl Side‑Chain: Hydrogen‑Bond Acceptor Capacity

Within the 5,6‑dihydro‑4H‑cyclopenta[d]thiazole series, the target compound [1] carries a phenylsulfonyl acetyl side‑chain that contributes two additional sulfonyl oxygen hydrogen‑bond acceptors and a phenyl ring, whereas the closest commercially available analog N‑(6‑oxo‑5,6‑dihydro‑4H‑cyclopenta[d]thiazol‑2‑yl)acetamide (CAS 883195‑36‑6) [2] contains only a simple acetyl group and a ketone on the cyclopentane ring. Computed hydrogen‑bond acceptor counts are 5 (target) vs. 4 (simple acetyl analog), and the heavy‑atom count increases from 16 to 21. The larger phenylsulfonyl acetyl moiety also raises the computed logP (XLogP3‑AA 2.7 vs. 0.0 for the oxo‑acetyl analog) and molecular weight (322.4 vs. 196.2 g/mol), indicating that the target compound explores a distinct chemical space with potential for stronger, more directional interactions with biological targets bearing complementary hydrogen‑bond donor motifs.

Side-chain engineering Hydrogen-bond interactions Cyclopenta[d]thiazole series

Non‑Planar Cyclopenta[d]thiazole Ring System vs. Planar Benzothiazole: Topological Complexity (Fsp³) Differentiation

The saturated cyclopentane ring of the target compound introduces sp³‑hybridized carbons that are absent in the fully aromatic benzothiazole scaffold of (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide (CAS not provided in accessible databases) [1]. The target compound has 4 sp³‑hybridized carbons (the cyclopentane CH₂ groups) out of 14 carbons, giving an Fsp³ of 0.29, whereas the benzothiazole comparator has Fsp³ ≈ 0.06. Higher Fsp³ correlates with improved aqueous solubility and a lower melting point, which can facilitate formulation and compound handling in automated screening workflows. This conformational rigidity can also translate into greater shape complementarity for protein binding pockets that prefer non‑planar ligands.

Fraction of sp³ carbon atoms Molecular complexity CNS drug‑likeness

N-(5,6-Dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide: Evidence‑Grounded Application Scenarios for Scientific Procurement


CNS‑Oriented Fragment‑Based or Targeted Library Design Requiring a Non‑Planar Thiazole Scaffold

The cyclopenta[d]thiazole core provides a moderately lipophilic (XLogP3‑AA = 2.7) and topologically complex (Fsp³ = 0.29) scaffold with a TPSA (113 Ų) that lies within the range associated with blood–brain barrier permeability [1]. Compared with planar 4‑aryl‑thiazole analogs (XLogP3‑AA up to 3.1, TPSA as low as 103 Ų), the target compound may offer improved aqueous solubility and lower nonspecific binding. Procurement is indicated when a CNS screening cascade requires a scaffold that balances lipophilicity and polarity without resorting to benzothiazole or simple thiazole cores.

Structure–Activity Relationship (SAR) Exploration of the Phenylsulfonyl Acetyl Pharmacophore

The phenylsulfonyl acetyl side‑chain provides a pair of sulfonyl oxygen acceptors and a phenyl ring that create a distinctive hydrogen‑bond and lipophilic interaction motif [2]. This side‑chain distinguishes the compound from simple acetyl or benzamide analogs within the cyclopenta[d]thiazole series. Procurement is appropriate when SAR studies aim to probe the contribution of sulfonyl‑mediated interactions to target binding, particularly when a matched molecular pair analysis requires a phenylsulfonyl acetyl reference compound on the cyclopenta[d]thiazole template.

Advanced Intermediate for Late‑Stage Functionalization of the Cyclopenta[d]thiazole Scaffold

The compound can serve as a versatile intermediate for diversification at the amide nitrogen or the phenylsulfonyl moiety. The 5,6‑dihydro‑4H‑cyclopenta[d]thiazole scaffold is underrepresented in commercial libraries compared with benzothiazole or 4‑phenyl‑thiazole templates [1]. Procurement of the parent scaffold enables medicinal chemistry teams to generate proprietary lead series that occupy underexploited chemical space, reducing the risk of intellectual property conflicts with incumbent thiazole‑based inhibitors.

Negative Control or Inactive Comparator in Sulfonamide‑Acetamide Biological Assays

Given the absence of any reported biological activity for this compound, it may be deployed as a structurally matched negative control in assays where related sulfonamide‑acetamides show target engagement. The compound’s physicochemical similarity to active analogs (logP, TPSA, HBA count) makes it suitable for controlling for nonspecific binding or assay interference while maintaining scaffold consistency [1][2].

Quote Request

Request a Quote for N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.